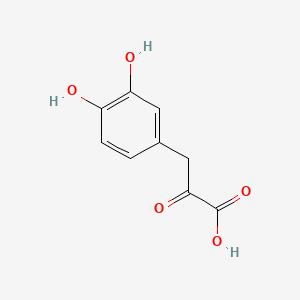
3,4-二羟基苯丙酮酸
描述
3,4-Dihydroxyphenylpyruvic acid is an organic compound with the chemical formula C9H8O5. It is a colorless crystalline solid that is soluble in water and alcohol-based solvents. This compound is known for its role in various biochemical processes and is often used in scientific research.
科学研究应用
3,4-Dihydroxyphenylpyruvic acid has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions and as a precursor for synthesizing other compounds.
Biology: The compound is involved in metabolic pathway studies and enzyme activity assays.
Medicine: It is studied for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis
作用机制
Target of Action
3,4-Dihydroxyphenylpyruvic acid (3,4-DHPPA) primarily targets enzymes involved in the metabolic pathways of amino acids, specifically tyrosine . These enzymes include tyrosine aminotransferase (tyrB), glutamate dehydrogenase (cdgdh), and aromatic lactate dehydrogenase .
Mode of Action
The compound interacts with these enzymes to facilitate the conversion of L-DOPA (L-3,4-dihydroxyphenylalanine) into 3,4-DHPPA . This is achieved through a multi-enzyme cascade reaction .
Biochemical Pathways
The biochemical pathway primarily affected by 3,4-DHPPA is the tyrosine metabolism pathway . In this pathway, 3,4-DHPPA is converted into ®- or (S)-3,4-Dihydroxyphenyllactic acid [®- or (S)-DSS] in Escherichia coli . This conversion is facilitated by the enzymes tyrB, cdgdh, and either d-aromatic lactate dehydrogenase (csldhD) or l-aromatic lactate dehydrogenase (tcldhL) .
Pharmacokinetics
The pharmacokinetics of 3,4-DHPPA are influenced by its interaction with L-DOPA. When administered simultaneously with L-DOPA, 3,4-DHPPA has been shown to elevate serum L-DOPA and cerebral dopamine concentrations dose-dependently . As the ratio of 3,4-DHPPA to L-DOPA increases, the L-DOPA sparing effect becomes greater .
Result of Action
The result of 3,4-DHPPA’s action is the increased production of ®- or (S)-DSS from L-DOPA . This leads to an increase in the serum concentration of L-DOPA and cerebral dopamine . The compound’s action also results in the production of 3,4-Dihydroxyphenyllactic acid with an excellent enantiopure form (enantiomeric excess >99.99%) and productivity of 6.61 mM/h and 4.48 mM/h, respectively .
Action Environment
The action of 3,4-DHPPA is influenced by environmental factors such as temperature and pH. For instance, the optimal temperature and pH for the action of d-LDH82319, an enzyme involved in the conversion of 3,4-DHPPA, were found to be 25°C and pH 8, respectively . Additionally, the compound should be stored and handled in a manner that avoids contact with oxidizing agents, as this could trigger dangerous reactions .
生化分析
Biochemical Properties
3,4-Dihydroxyphenylpyruvic acid is involved in several biochemical reactions. It interacts with enzymes such as d-lactate dehydrogenase from Lactobacillus reuteri, which reduces it to d-3,4-dihydroxyphenyllactic acid . This interaction is crucial for the synthesis of d-3,4-dihydroxyphenyllactic acid, which has significant biological functions. The compound also exhibits antioxidant activity, which helps in combating reactive oxygen species .
Cellular Effects
3,4-Dihydroxyphenylpyruvic acid influences various cellular processes. It has been shown to elevate serum L-dopa and cerebral dopamine concentrations in rats when administered with L-dopa . This indicates its potential role in enhancing dopamine levels in the brain, which can impact cell signaling pathways and gene expression related to dopamine metabolism.
Molecular Mechanism
At the molecular level, 3,4-Dihydroxyphenylpyruvic acid exerts its effects through binding interactions with enzymes and proteins. For instance, it is reduced by d-lactate dehydrogenase to form d-3,4-dihydroxyphenyllactic acid . This reduction involves the transfer of electrons and protons, highlighting the compound’s role in redox reactions. Additionally, its antioxidant properties are attributed to its ability to donate hydrogen atoms to neutralize free radicals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dihydroxyphenylpyruvic acid can change over time. Studies have shown that it is readily converted to L-dopa in the serum, but only small amounts of dopamine are detected in the brain . This suggests that the compound’s stability and degradation may influence its long-term effects on cellular function. The high concentrations of 3-O-methyldopa observed after administration indicate potential metabolic degradation pathways .
Dosage Effects in Animal Models
The effects of 3,4-Dihydroxyphenylpyruvic acid vary with different dosages in animal models. In rats, increasing the ratio of 3,4-Dihydroxyphenylpyruvic acid to L-dopa results in higher serum L-dopa and cerebral dopamine concentrations . At high doses, the compound may lead to elevated levels of 3-O-methyldopa, which could have adverse effects on dopamine metabolism and brain function .
Metabolic Pathways
3,4-Dihydroxyphenylpyruvic acid is involved in metabolic pathways related to dopamine synthesis. It is a precursor to L-dopa, which is then converted to dopamine . The compound interacts with enzymes such as d-lactate dehydrogenase and tyrosine aminotransferase, which facilitate its conversion to other metabolites . These interactions are crucial for maintaining metabolic flux and regulating metabolite levels.
Transport and Distribution
Within cells and tissues, 3,4-Dihydroxyphenylpyruvic acid is transported and distributed through various mechanisms. It is readily converted to L-dopa in the serum, indicating efficient transport across cell membranes . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of 3,4-Dihydroxyphenylpyruvic acid is essential for its activity and function. It is likely localized in the cytoplasm, where it interacts with enzymes involved in dopamine synthesis . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biochemical properties and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylpyruvic acid is typically synthesized through chemical reactions involving the oxidation of p-cresol to obtain 3,4-dihydroxybenzaldehyde. This intermediate is then reacted with acetone under basic conditions to yield the target compound .
Industrial Production Methods: Industrial production of 3,4-Dihydroxyphenylpyruvic acid often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, utilizing advanced techniques and equipment to ensure consistent production quality.
Types of Reactions:
Oxidation: 3,4-Dihydroxyphenylpyruvic acid can undergo oxidation reactions, forming various oxidized products.
Reduction: It can be reduced to form compounds such as 3,4-dihydroxyphenyllactic acid.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Oxidized derivatives of 3,4-Dihydroxyphenylpyruvic acid.
Reduction: 3,4-Dihydroxyphenyllactic acid.
Substitution: Various substituted phenylpyruvic acid derivatives.
相似化合物的比较
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxyphenyllactic acid: A reduced form of 3,4-Dihydroxyphenylpyruvic acid.
Uniqueness: 3,4-Dihydroxyphenylpyruvic acid is unique due to its specific role in metabolic pathways and its ability to undergo various chemical reactions, making it a versatile compound in research and industrial applications .
属性
IUPAC Name |
3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQFFJFGLSKYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962409 | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4228-66-4 | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propenoic acid,2-methyl-,1,1'-[(1-methylethylidene)bis[4,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)]]ester](/img/structure/B1218075.png)

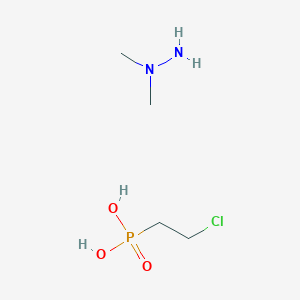

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)

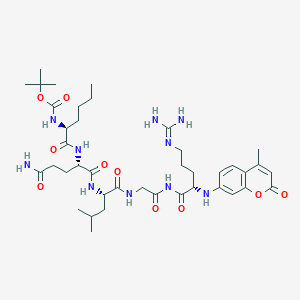
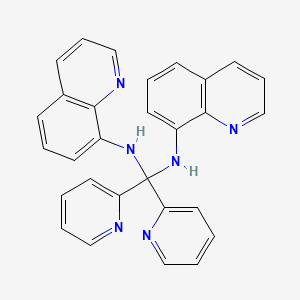
![N-methyl-N-[2-[2-[2-[methyl-[(2,5,9-trimethyl-7-oxofuro[3,2-g]chromen-3-yl)methyl]amino]ethoxy]ethoxy]ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B1218083.png)
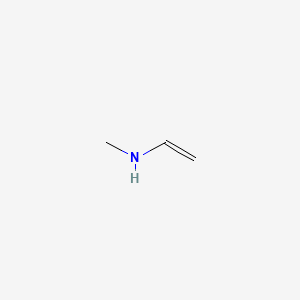

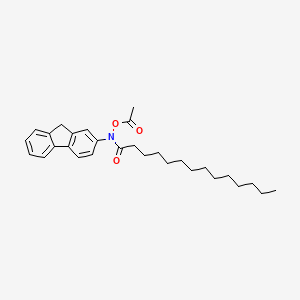
![6-Chloro-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1218094.png)
![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)
